molecular formula C6H8N2O B1661303 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- CAS No. 89532-49-0

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-

Cat. No.: B1661303
CAS No.: 89532-49-0
M. Wt: 124.14
InChI Key: MXSTWOYDCTXDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-, also known as 3-methyl-2-oxopyrrolidine-3-carbonitrile, is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 .


Molecular Structure Analysis

The InChI code for 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- is 1S/C6H8N2O/c1-6(4-7)2-3-8-5(6)9/h2-3H2,1H3,(H,8,9) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- is a powder at room temperature . It has a melting point of 103-105 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Analysis of Pyridine Derivatives : Pyridine derivatives similar to 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-, such as 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile, have been synthesized and structurally analyzed using IR and electronic spectroscopy. Their optical properties were studied using UV–vis absorption and fluorescence spectroscopy (Cetina et al., 2010).

Biological and Pharmacological Evaluation

  • Biological Activity of Azo Molecules : Azo molecules prepared from pyridone derivatives exhibit significant antimicrobial activity against various microorganisms and promising antimycobacterial activity against M. tuberculosis (Ravi et al., 2020).

Optical and Electronic Properties

  • Optical and Diode Characteristics : Pyridine derivatives, related to the mentioned compound, show interesting optical functions and have been used in fabricating heterojunctions for potential applications in electronics (Zedan et al., 2020).

Structural and Mechanistic Studies

  • Mechanistic Studies of Heteroaromatic Scaffolds : Studies on similar compounds have led to structural revisions and provided insights into the formation of heterocyclic scaffolds, which are crucial for understanding chemical reactions and designing new molecules (Lenk et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Certain pyrazolo pyridine derivatives, structurally akin to 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-, have been shown to effectively inhibit the corrosion of metals in acidic environments (Sudheer & Quraishi, 2015).

Fluorescent Sensing and Medicinal Chemistry

  • Use in Fluorescent Sensing and Medicinal Chemistry : Novel polycyclic aromatic molecules, related to the compound of interest, have shown unique reactivity and applications in fluorescent sensing and as potential anticancer agents (Xiao et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-methyl-2-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(4-7)2-3-8-5(6)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSTWOYDCTXDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275139
Record name 3-Methyl-2-oxo-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89532-49-0
Record name 3-Methyl-2-oxo-3-pyrrolidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89532-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-oxo-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
Reactant of Route 2
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
Reactant of Route 3
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
Reactant of Route 4
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
Reactant of Route 5
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
Reactant of Route 6
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.